molecular formula C13H22O3SSi B8284806 2-(5-((Tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)acetic acid

2-(5-((Tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)acetic acid

Cat. No.: B8284806
M. Wt: 286.46 g/mol
InChI Key: VTMKUQQHQQABEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-((Tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C13H22O3SSi and its molecular weight is 286.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22O3SSi

Molecular Weight

286.46 g/mol

IUPAC Name

2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetic acid

InChI

InChI=1S/C13H22O3SSi/c1-13(2,3)18(4,5)16-9-11-7-6-10(17-11)8-12(14)15/h6-7H,8-9H2,1-5H3,(H,14,15)

InChI Key

VTMKUQQHQQABEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(S1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[5-(hydroxymethyl)-2-thienyl]acetic acid (500 mg, 2.91 mmol) and imidazole (415 mg, 6.11 mmol) was added tert-butyldimethylsilyl chloride (916 mg, 6.11 mmol) portionwise over 20 minutes. The resultant solution was stirred at room temperature for one hour, tetrahydrofuran (10 mL) was then added and the reaction mixture cooled in an ice-bath. A solution of potassium carbonate (500 mg, 3.62 mmol) in water (10 mL) was added and the reaction mixture stirred for 20 minutes. The reaction solution was diluted with ethyl acetate (30 mL) and washed with brine (2×30 mL). The organic phase was dried over magnesium sulfate, filtered and concentration in vacuo. The residue was purified by silica gel chromatography, eluting with 0-50% ethyl acetate in iso-hexane to give the title compound as a yellow oil (200 mg, 24%) which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
24%

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